molecular formula C8H11NO B140323 (S)-2-(1-Aminoethyl)phenol CAS No. 133511-37-2

(S)-2-(1-Aminoethyl)phenol

Cat. No.: B140323
CAS No.: 133511-37-2
M. Wt: 137.18 g/mol
InChI Key: ZWKWKJWRIYGQFD-LURJTMIESA-N
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Description

(S)-2-(1-Aminoethyl)phenol is an organic compound characterized by the presence of an amino group attached to an ethyl side chain, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Aminoethyl)phenol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method includes the catalytic hydrogenation of 2-(1-nitroethyl)phenol using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 2-acetylphenol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(1-Aminoethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, bromo, or sulfonated derivatives of this compound.

Scientific Research Applications

(S)-2-(1-Aminoethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.

Comparison with Similar Compounds

    Tyramine: An organic compound with a similar structure but with a primary amine group attached to the ethyl side chain.

    Phenylethylamine: A compound with a similar backbone but lacking the hydroxyl group on the phenol ring.

    Dopamine: A neurotransmitter with a similar structure but with two hydroxyl groups on the phenol ring.

Uniqueness: (S)-2-(1-Aminoethyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a phenol group allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(1S)-1-aminoethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKWKJWRIYGQFD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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